2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Medicinal Chemistry Adrenergic Receptors Structure-Activity Relationship

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (CAS 1187930-70-6) is a pyridine derivative characterized by a hydroxyethylamine group on the pyridine ring. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol.

Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
CAS No. 1187930-70-6
Cat. No. B1524220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-pyridin-3-YL-ethanol dihydrochloride
CAS1187930-70-6
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CO)N.Cl.Cl
InChIInChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H
InChIKeyCEJDBJMKRRFMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride: Chemical Profile and Utility Assessment


2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (CAS 1187930-70-6) is a pyridine derivative characterized by a hydroxyethylamine group on the pyridine ring. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol . The compound is primarily sold as a dihydrochloride salt, with a typical purity of 95% . It is offered by several research chemical suppliers as a building block or intermediate for organic synthesis and medicinal chemistry research [1].

Critical Differentiation: Why 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride Cannot Be Substituted


Attempts to substitute this compound with seemingly similar analogs (e.g., pyridin-2-yl isomers, different salt forms) or in-class alternatives (e.g., other pyridine ethanolamines) will inevitably alter experimental outcomes due to differences in physicochemical properties, reactivity, and biological target engagement. Specifically, the dihydrochloride salt form confers distinct solubility and handling characteristics compared to the free base or other salt forms [1]. Furthermore, the 3-position of the pyridine ring is a key structural determinant for biological activity in related compounds, as evidenced by structure-activity relationship (SAR) studies of pyridylethanolamines [2]. Direct substitution without validation introduces unquantified variables, compromising reproducibility and validity of research findings.

Quantitative Evidence Guide: 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride Differentiation


The 3-Pyridyl Position: A Critical Determinant for Potency and Selectivity

The 3-pyridyl substitution pattern is a critical determinant of biological activity. In a related series of 3-pyridylethanolamines evaluated as β3-adrenergic receptor agonists, compounds bearing the 3-pyridyl moiety demonstrated high potency and selectivity [1]. Specifically, the lead compound L-770644 exhibited an EC50 of 13 nM at the β3 receptor, with 2.7-fold and 1,400-fold selectivity over β1 and β2 receptors, respectively [2]. Another analog, L-757,793, showed an EC50 of 6.3 nM and 70% activation, with 1,300-fold and 500-fold selectivity over β1 and β2 receptors [1]. While the target compound itself is a simpler building block, its structural core (3-pyridylethanolamine) is a validated pharmacophore for achieving high potency and selectivity in advanced drug candidates [3].

Medicinal Chemistry Adrenergic Receptors Structure-Activity Relationship

Chiral Building Block: Access to Enantiomerically Pure (R)- and (S)-Analogs

The target compound is a racemic mixture. Its value is amplified by established synthetic routes to its enantiomerically pure forms. The (R)-enantiomer, a key intermediate for β3-adrenergic receptor agonists, has been synthesized on a multi-gram scale via a chemoenzymatic route [1]. This process, involving kinetic resolution with Candida antarctica lipase, delivers the (R)-enantiomer with high optical purity [1]. The commercial availability of both (R)- and (S)-enantiomers further enhances the utility of the racemate, as it provides a clear pathway to chirally pure compounds essential for studying stereospecific biological interactions.

Asymmetric Synthesis Chemoenzymatic Resolution Chiral Resolution

Validated Application Scenarios for 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride


Scaffold for β3-Adrenergic Receptor Agonist Discovery

Based on class-level evidence demonstrating that the 3-pyridylethanolamine core is a validated pharmacophore for potent and selective β3-adrenergic receptor agonists [1], this compound serves as a critical building block. Researchers can utilize it to synthesize novel analogs, leveraging the established SAR [2] to explore modifications that improve potency, selectivity, or pharmacokinetic properties. The commercial availability of the racemate, coupled with established methods to obtain pure (R)-enantiomers , makes this a strategic starting point for drug discovery programs targeting obesity, diabetes, or overactive bladder, where β3-agonism is therapeutically relevant [1].

Intermediate for Asymmetric Synthesis

As a racemic amino alcohol, this compound is a valuable intermediate for asymmetric synthesis. The established chemoenzymatic resolution pathway to the (R)-enantiomer [1] provides a reliable, scalable method for obtaining chirally pure material. This pure enantiomer can then be used as a chiral building block or auxiliary in the synthesis of more complex molecules, ensuring stereochemical control in final products. This is particularly important in medicinal chemistry where the biological activity of enantiomers can differ significantly [2].

Chemical Biology Probe Synthesis

The compound's primary amine and alcohol functional groups provide versatile synthetic handles. It can be used as a starting material to create affinity probes or chemical tools for studying biological systems. For instance, the amine can be easily functionalized with linkers, fluorescent tags, or biotin to create probes for target identification or cellular imaging studies. The pyridine nitrogen offers an additional site for coordination chemistry or further derivatization. This makes it a useful building block for chemical biology applications requiring modular, bifunctional scaffolds.

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